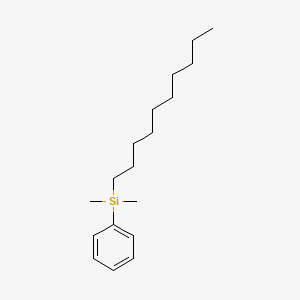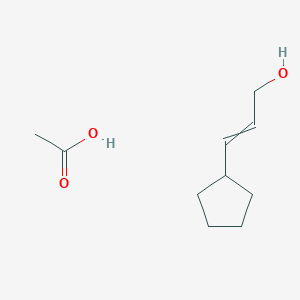
Acetic acid;3-cyclopentylprop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;3-cyclopentylprop-2-en-1-ol is a chemical compound with the molecular formula C10H16O2 It is known for its unique structure, which includes a cyclopentyl ring and a prop-2-en-1-ol group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-cyclopentylprop-2-en-1-ol typically involves the reaction of cyclopentylprop-2-en-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-cyclopentylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products Formed
Oxidation: Cyclopentylprop-2-en-1-one or cyclopentylprop-2-enoic acid.
Reduction: Cyclopentylprop-2-en-1-ol or cyclopentylpropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;3-cyclopentylprop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;3-cyclopentylprop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylprop-2-en-1-ol: Lacks the acetic acid moiety, resulting in different chemical properties and reactivity.
Acetic acid;3-cyclopentylpropane: Similar structure but without the double bond, leading to different reactivity and applications.
Cyclopentylacetic acid: Contains a cyclopentyl ring and acetic acid but lacks the prop-2-en-1-ol group.
Uniqueness
Acetic acid;3-cyclopentylprop-2-en-1-ol is unique due to its combination of a cyclopentyl ring, prop-2-en-1-ol group, and acetic acid moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
144090-96-0 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
acetic acid;3-cyclopentylprop-2-en-1-ol |
InChI |
InChI=1S/C8H14O.C2H4O2/c9-7-3-6-8-4-1-2-5-8;1-2(3)4/h3,6,8-9H,1-2,4-5,7H2;1H3,(H,3,4) |
InChI Key |
VEZVRPKGYMDJME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CCC(C1)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


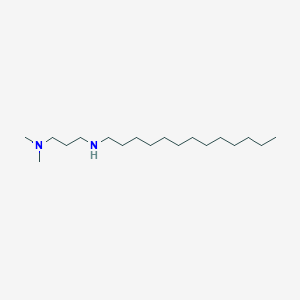

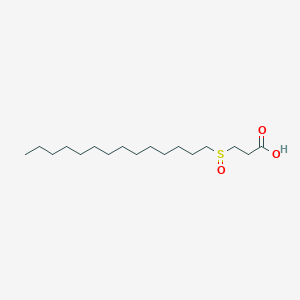
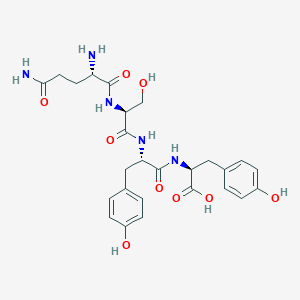
![Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B12564083.png)

![2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B12564095.png)
![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12564111.png)
![(1S,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,17R,18R,19S)-8-acetyloxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docos-5-ene-5-carboxylic acid](/img/structure/B12564113.png)
![3,8,17,22-tetraoxatricyclo[22.4.0.010,15]octacosa-1(28),10,12,14,24,26-hexaen-5,19-diyne](/img/structure/B12564115.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12564121.png)


